6-Methylquinoline sulfate

Descripción general

Descripción

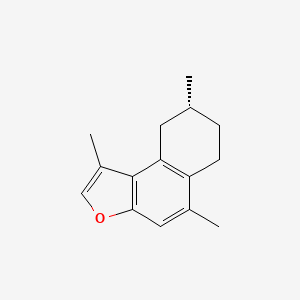

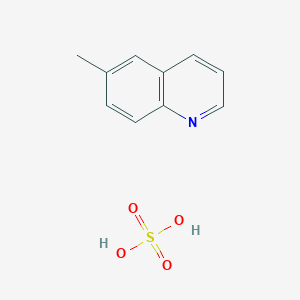

6-Methylquinoline sulfate is a chemical compound that belongs to the quinoline family. It is a yellowish crystalline powder that is soluble in water and ethanol. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent. In

Aplicaciones Científicas De Investigación

Environmental Degradation Studies

6-Methylquinoline sulfate and its derivatives have been studied for their environmental degradation under various conditions. A study highlighted the degradation of methylquinolines, including 6-methylquinoline, in microcosm experiments under nitrate-, sulfate-, and iron-reducing conditions. The highest degradation activities were observed under sulfate-reducing conditions, which are prevalent in certain environmental sites. This research provides insight into the biodegradation pathways of methylquinolines in contaminated groundwater, identifying metabolites such as 4-methyl-, 6-methyl-, and 7-methyl-3,4-dihydro-2(1H)-quinolinone among others (Reineke et al., 2008).

Fluorescence Probing and Sensing

Another significant application of 6-methylquinoline derivatives is in the development of fluorescent probes for biological and chemical sensing. For instance, the quaternisation of 6-methylquinoline with various agents has led to the creation of water-soluble fluorescent probes. These probes exhibit fluorescence quenching in the presence of chloride ions, indicating their potential for chloride determination in biological systems. Such probes can be particularly useful in physiological and pathological studies where chloride ion concentration is a key parameter (Geddes et al., 2001).

Antimicrobial and Preservative Research

Research on 6-methylquinoline and its analogues has also explored their antimicrobial potentials. A study focusing on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues against foodborne bacteria found that certain analogues, including those related to 6-methylquinoline, showed promising activities. This suggests the potential of these compounds in developing natural preservatives and antimicrobial agents for food safety and pharmaceutical applications (Kim et al., 2014).

Catalysis and Organic Synthesis

This compound and its derivatives serve as key intermediates in organic synthesis and catalysis. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the role of 6-methylquinoline-related compounds in facilitating organic reactions under solvent-free conditions. This catalytic application underscores the importance of these compounds in green chemistry and efficient synthesis strategies (Khaligh, 2014).

Mecanismo De Acción

Target of Action

6-Methylquinoline, a derivative of quinoline, is known to be bioactive . . Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and anticonvulsant activities .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

The inorganic sulfur in the environment, such as sulfate, is fixed into cysteine by the sulfur assimilation pathway in these organisms . Thereafter, cysteine is converted to methionine

Result of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and anticonvulsant activities

Safety and Hazards

6-Methylquinoline sulfate is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

Direcciones Futuras

Quinoline motifs, including 6-Methylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Análisis Bioquímico

Biochemical Properties

It is known that quinoline and its derivatives, including 6-Methylquinoline, can interact with various enzymes and proteins . For instance, quinoline derivatives have been shown to undergo 3,4-epoxidation by metabolic activation . This suggests that 6-Methylquinoline sulfate may also interact with enzymes involved in metabolic activation.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to limited research. Quinoline derivatives have been shown to exhibit various cellular effects. For example, some quinoline derivatives have demonstrated antimicrobial, antifungal, and antiviral activities

Molecular Mechanism

Quinoline derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been studied. Such studies would be crucial in understanding the compound’s safety profile and therapeutic potential .

Metabolic Pathways

Quinoline derivatives have been shown to undergo various metabolic transformations, suggesting that this compound may also be involved in similar metabolic pathways .

Propiedades

IUPAC Name |

6-methylquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H2O4S/c1-8-4-5-10-9(7-8)3-2-6-11-10;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWMTAGNNSSNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC=C2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716636 | |

| Record name | Sulfuric acid--6-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61255-60-5 | |

| Record name | Sulfuric acid--6-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)